Sulfameter-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

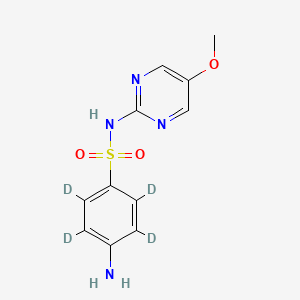

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTONYMQFTZPKC-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=N2)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure and CAS number of Sulfameter-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfameter-d4, a deuterated analog of the sulfonamide antibiotic, Sulfameter. This document outlines its chemical properties, and applications in bioanalytical studies, and provides a representative experimental protocol for its use as an internal standard.

Core Compound Details

This compound is the deuterium-labeled form of Sulfameter, a long-acting sulfonamide antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Due to the inclusion of four deuterium atoms on the phenyl ring, this compound serves as an ideal internal standard for the quantification of Sulfameter in complex biological matrices using mass spectrometry-based methods. The stable isotope label ensures that its chemical and physical properties are nearly identical to the parent compound, while its increased mass allows for clear differentiation in a mass spectrometer.[3]

Chemical Structure and Identification

The chemical structure of this compound is characterized by the substitution of four hydrogen atoms with deuterium on the benzene ring of the Sulfameter molecule.

Chemical Name: 4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide[4]

Molecular Formula: C₁₁H₈D₄N₄O₃S

SMILES: NC1=C([2H])C([2H])=C(S(NC2=NC=C(OC)C=N2)(=O)=O)C([2H])=C1[2H]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 1189483-96-2 |

| Molecular Weight | 284.33 g/mol |

| Purity | ≥98% |

| Physical Form | Solid (White to Yellow) |

| Melting Point | 205-207°C |

| Solubility | DMSO (Slightly), Methanol (Slightly, with sonication) |

| Storage Conditions | 2-8°C |

[Sources: 3, 8, 14]

Mechanism of Action: Sulfonamide Antibiotics

Sulfonamides, including Sulfameter, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA). By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Caption: Sulfonamide mechanism of action.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Sulfameter levels in biological samples.

Representative Protocol: Quantification of Sulfameter in Milk using LC-MS/MS with this compound Internal Standard

This protocol is a representative example for the determination of Sulfameter in a complex matrix like milk.

1. Preparation of Standard and Internal Standard Solutions:

-

Sulfameter Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sulfameter standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Serially dilute the Sulfameter stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.

-

IS Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

2. Sample Preparation (QuEChERS Method):

-

To a 50 mL polypropylene centrifuge tube, add 5 mL of milk sample.

-

Spike with a known volume of the IS working solution (e.g., 50 µL of 1 µg/mL this compound).

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Vortex immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a new tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Sulfameter: Precursor ion (Q1) -> Product ion (Q3)

-

This compound: Precursor ion (Q1) + 4 Da -> Product ion (Q3)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

4. Data Analysis:

-

Quantify Sulfameter in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Caption: Bioanalytical workflow for Sulfameter.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfameter-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Sulfameter-d4, a deuterated isotopologue of the sulfonamide antibiotic, Sulfameter. This document is intended to be a valuable resource for researchers and scientists engaged in drug metabolism studies, pharmacokinetic analysis, and other applications where a stable isotope-labeled internal standard is essential.

Core Physicochemical Properties

This compound is a white to yellow solid, primarily utilized as an internal standard in mass spectrometry-based analytical methods. Its physical and chemical characteristics are crucial for its application in quantitative analysis.

| Property | Value | Source(s) |

| CAS Number | 1189483-96-2 | [1] |

| Molecular Formula | C₁₁H₈D₄N₄O₃S | [2] |

| Molecular Weight | 284.33 g/mol | [2] |

| Melting Point | 205-207°C | [3] |

| Boiling Point | Not available (decomposes) | |

| pKa (Strongest Acidic) | 7.06 (Predicted for parent compound) | [4] |

| pKa (Strongest Basic) | 1.98 (Predicted for parent compound) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Isotopic Purity | Typically ≥98 atom % D for commercially available standards |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on general principles of organic synthesis and analytical chemistry, representative methodologies can be outlined.

Synthesis of this compound

The synthesis of this compound would typically involve the use of deuterated precursors. A plausible synthetic route is the condensation of a deuterated aniline derivative with a sulfonyl chloride, followed by reaction with a pyrimidine derivative.

Diagram of a Representative Synthetic Workflow:

Caption: A generalized synthetic pathway for producing this compound.

Purification and Characterization

Purification of the synthesized this compound would typically be achieved through recrystallization or column chromatography. The identity and purity of the final product would be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To confirm the structure and the positions of deuterium labeling.

Quantitative Analysis using this compound as an Internal Standard

This compound is ideally suited for use as an internal standard in the quantification of Sulfameter in biological matrices (e.g., plasma, urine) and environmental samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A Representative LC-MS/MS Protocol:

-

Sample Preparation:

-

To a 100 µL aliquot of the sample (e.g., plasma), add 10 µL of a known concentration of this compound solution (internal standard).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is typically used for sulfonamide analysis.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific parent-to-product ion transitions for both Sulfameter and this compound. For example:

-

Sulfameter: m/z 281 → m/z 156

-

This compound: m/z 285 → m/z 160

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Sulfameter to the peak area of this compound against the concentration of Sulfameter standards.

-

Determine the concentration of Sulfameter in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Diagram of the Analytical Workflow:

Caption: A typical workflow for quantitative analysis using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Sulfameter in complex matrices. Its physical and chemical properties are well-suited for its role as an internal standard in modern analytical workflows. This guide provides essential technical information to support the effective application of this compound in research and development.

References

Navigating the Isotopic Frontier: A Technical Guide to the Biological Activity of Sulfameter-d4 Versus Sulfameter

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium into pharmaceutical agents represents a promising frontier in drug development, aimed at enhancing pharmacokinetic profiles and therapeutic efficacy. This technical guide provides an in-depth exploration of the anticipated biological activity differences between Sulfameter, a long-acting sulfonamide antibiotic, and its deuterated analog, Sulfameter-d4. While direct comparative studies are not extensively available in the public domain, this document synthesizes established principles of deuteration and the known pharmacology of Sulfameter to project the likely distinctions in their biological profiles. We present hypothesized pharmacokinetic parameters, detailed experimental protocols for comparative analysis, and visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the potential advantages of deuterated sulfonamides.

Introduction to Sulfameter and the Rationale for Deuteration

Sulfameter is a sulfonamide antibiotic that has been utilized for its efficacy against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] By blocking the synthesis of dihydrofolic acid, Sulfameter ultimately disrupts the production of nucleotides and amino acids essential for bacterial proliferation.[3]

The deuteration of pharmaceuticals, a process where hydrogen atoms are replaced by their heavier isotope, deuterium, is a strategy employed to favorably alter a drug's metabolic fate. This modification is predicated on the kinetic isotope effect, which posits that the breaking of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond. This can lead to a reduced rate of metabolism, potentially resulting in a longer plasma half-life, increased systemic exposure, and a more favorable dosing regimen.

Hypothesized Differences in Biological Activity and Pharmacokinetics

The primary anticipated difference between Sulfameter and this compound lies in their pharmacokinetic profiles rather than their pharmacodynamic action. Since the overall molecular shape and electronic properties are largely preserved upon deuteration, the intrinsic inhibitory activity against DHPS is expected to remain similar. However, the metabolic stabilization afforded by deuterium substitution could lead to significant advantages.

Table 1: Projected Comparative Pharmacokinetic Parameters of Sulfameter and this compound

| Parameter | Sulfameter (Hypothetical) | This compound (Projected) | Rationale for Projected Difference |

| Metabolic Rate | Standard | Reduced | Kinetic Isotope Effect slows enzymatic C-D bond cleavage compared to C-H. |

| Plasma Half-life (t½) | ~60-80 hours | Increased | Slower metabolism leads to a longer duration of the drug in systemic circulation. |

| Area Under the Curve (AUC) | Standard | Increased | Reduced clearance and longer half-life result in greater overall drug exposure. |

| Maximum Concentration (Cmax) | Standard | Potentially similar or slightly higher | Dependent on absorption, but slower metabolism could contribute to a higher peak. |

| Dosing Frequency | Once daily | Potentially less frequent | A longer half-life may allow for maintained therapeutic concentrations with less frequent administration. |

| Metabolite Profile | Standard | Altered | Deuteration at metabolic "hotspots" can shift metabolism towards alternative pathways, potentially reducing the formation of certain metabolites. |

Note: The values for Sulfameter are based on its known long-acting nature. The projections for this compound are based on the established principles of the kinetic isotope effect and have not been confirmed by direct comparative experimental data.

Core Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfameter acts as a competitive inhibitor of dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of dihydropteroate, a precursor to tetrahydrofolate, which is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. The following diagram illustrates this pathway.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between Sulfameter and this compound, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the antibacterial potency of a compound.

Objective: To determine the lowest concentration of Sulfameter and this compound that inhibits the visible growth of a target bacterial strain.

Materials:

-

Sulfameter and this compound stock solutions of known concentration.

-

Target bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

-

Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium.[5]

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (for optical density readings).

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Create a serial two-fold dilution series of both Sulfameter and this compound in MHB directly in the 96-well plates. The concentration range should be chosen to encompass the expected MIC values.

-

-

Inoculum Preparation:

-

Culture the target bacteria overnight in MHB.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[5]

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection for the lowest concentration of each compound that shows no turbidity (visible growth). Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥80%) of growth compared to the positive control.[5]

-

Dihydropteroate Synthase (DHPS) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the compounds on the target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sulfameter and this compound against DHPS.

Materials:

-

Purified recombinant DHPS enzyme.

-

Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

-

Coupling enzyme: Dihydrofolate reductase (DHFR).

-

Cofactor: NADPH.

-

Sulfameter and this compound stock solutions.

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).

-

UV-transparent 96-well plates.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Assay Preparation:

-

Prepare a reaction mixture containing assay buffer, DHPS, DHFR, and NADPH in each well of the 96-well plate.

-

-

Inhibitor Addition:

-

Add varying concentrations of Sulfameter or this compound to the wells. Include a control with no inhibitor.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrates, PABA and DHPP.

-

-

Kinetic Measurement:

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

-

Conclusion and Future Directions

The deuteration of Sulfameter to form this compound is anticipated to primarily confer pharmacokinetic advantages, most notably a reduced rate of metabolism leading to a longer half-life and increased systemic exposure. While the fundamental antibacterial mechanism of inhibiting dihydropteroate synthase is expected to be unchanged, the altered pharmacokinetic profile could translate to improved therapeutic efficacy, such as a more convenient dosing schedule and potentially a better safety profile due to altered metabolite formation.

The experimental protocols detailed herein for MIC determination and DHPS inhibition assays provide a robust framework for the direct, quantitative comparison of Sulfameter and this compound. The execution of such studies is critical to empirically validate the hypothesized benefits of deuteration and to fully elucidate the comparative biological activity of these two compounds. The findings from these investigations will be invaluable for guiding the further development and potential clinical application of deuterated sulfonamides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Deuterium Effect: A Technical Guide to Its Impact on Drug Metabolism and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, heavy isotope, deuterium, represents a significant strategy in modern medicinal chemistry to enhance the metabolic and pharmacokinetic profiles of therapeutic agents. This technique, grounded in the kinetic isotope effect (KIE), can profoundly alter a drug's metabolic fate, leading to improved half-life, increased exposure, and potentially a more favorable safety and dosing regimen. This guide provides an in-depth examination of the principles underlying the deuterium effect, detailed experimental protocols for its evaluation, and a quantitative comparison of key deuterated drugs versus their progenitors.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in drug development is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][2][3] Consequently, cleavage of a C-D bond requires more energy and proceeds at a slower rate.[1][2][3]

This difference in reaction rates is particularly relevant in drug metabolism, as a vast number of drugs are cleared by cytochrome P450 (CYP450) enzymes, a process that frequently involves the cleavage of a C-H bond as the rate-limiting step.[4] By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced.[4][5] This can lead to several desirable outcomes:

-

Improved Metabolic Stability: The drug molecule is broken down more slowly, increasing its persistence in the body.[1][5]

-

Enhanced Pharmacokinetics: Slower metabolism often translates to a longer plasma half-life (t½), increased total drug exposure (AUC), and reduced clearance (CL).[6][7][8]

-

Reduced Dosing and Frequency: A longer half-life may allow for lower or less frequent dosing, improving patient convenience and adherence.[1][5]

-

Metabolic Switching: Deuteration can block a primary metabolic pathway, potentially shunting metabolism toward other, sometimes more favorable, routes. This can reduce the formation of toxic or inactive metabolites.[4]

It is crucial to note that a beneficial KIE is only observed when the C-H bond cleavage is a rate-determining step in the drug's overall metabolism.[4]

Mechanism of CYP450-Mediated Metabolism and the KIE

The metabolic process by CYP450 enzymes is a complex catalytic cycle. A critical step involves the abstraction of a hydrogen atom from the drug substrate by a highly reactive iron-oxo species within the enzyme's active site. The stability of the C-D bond makes this abstraction process slower for a deuterated substrate compared to its hydrogenated counterpart.

Quantitative Pharmacokinetic Data: Deuterated vs. Non-Deuterated Drugs

The theoretical advantages of deuteration are borne out in clinical and preclinical data. The following tables summarize the pharmacokinetic parameters of several key deuterated compounds compared to their non-deuterated (protio) analogues.

Table 1: Deutetrabenazine (d6) vs. Tetrabenazine

Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug, used for treating chorea associated with Huntington's disease and tardive dyskinesia.[3][5] Deuteration of the two methoxy groups slows their O-demethylation, leading to a more favorable pharmacokinetic profile of its active metabolites.[8][9]

| Parameter | Deutetrabenazine (Active Metabolites) | Tetrabenazine (Active Metabolites) | Fold Change | Reference(s) |

| Half-life (t½) | ~9-10 hours | ~2-5 hours | ~2x increase | [7][8][10] |

| AUC (Total Exposure) | ~2-fold higher | Baseline | ~2x increase | [8] |

| Cmax (Peak Concentration) | Lower | Higher | Lower Peak | |

| Dosing Frequency | Twice daily | Three times daily | Reduced | [9] |

Data represents the combined active metabolites (α- and β-dihydrotetrabenazine).

Table 2: d9-Methadone vs. Methadone (Mouse Model)

Deuteration of methadone has been explored to improve its properties as an analgesic. Preclinical studies show a significant impact on its pharmacokinetic profile.

| Parameter | d9-Methadone | Methadone | Fold Change | Reference(s) |

| AUC (0-8h) | 5.7-fold higher | Baseline | 5.7x increase | [6] |

| Cmax | 4.4-fold higher | Baseline | 4.4x increase | [6] |

| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x decrease | [6] |

| LD50 (Toxicity) | 24.8 mg/kg | 11.6 mg/kg | ~2.1x increase | [6] |

Table 3: CTP-656 (d9-Ivacaftor) vs. Ivacaftor (Human Study)

CTP-656 is a deuterated version of ivacaftor (Kalydeco®), a treatment for cystic fibrosis. The goal of deuteration was to create a once-daily dosing option.

| Parameter | CTP-656 (150 mg) | Ivacaftor (150 mg) | Fold Change | Reference(s) |

| Half-life (t½) | ~15.9 hours | ~9.3 hours | ~1.7x increase | [11][12][13] |

| AUC (Total Exposure) | Substantially increased | Baseline | Increase | [11] |

| Plasma Levels at 24h | Greater | Lower | Increase | [11][13] |

| Clearance (CL) | Reduced | Baseline | Decrease | [11][13] |

Experimental Protocols for Assessing Deuterium Effects

Evaluating the impact of deuteration requires a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to determine if deuteration slows the rate of metabolism. It measures the disappearance of the parent drug over time when incubated with liver microsomes, which are rich in CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a deuterated compound and its protio-analogue.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compounds (deuterated and non-deuterated, dissolved in DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (final concentration typically 0.5 mg/mL). Prepare working solutions of the test compounds in buffer (final concentration typically 1 µM).

-

Incubation Setup: In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. Simultaneously, add the test compound solutions to their respective wells.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k. Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).

In Vivo Pharmacokinetic Study in Rodents

This study compares the full pharmacokinetic profile of the deuterated and non-deuterated compounds in a living system.

Objective: To determine and compare key pharmacokinetic parameters (AUC, Cmax, t½, CL) of a deuterated compound and its protio-analogue following administration to rats or mice.

Materials:

-

Male Sprague-Dawley rats or CD-1 mice

-

Test compounds (deuterated and non-deuterated) formulated for the desired route of administration (e.g., oral gavage, intravenous injection)

-

Cannulation supplies (if serial blood sampling is required)

-

Blood collection tubes (e.g., with EDTA or heparin)

-

Centrifuge, freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Acclimation: Acclimate animals to the facility for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Dosing: Divide animals into two groups. Administer a single dose of the non-deuterated compound to one group and the deuterated compound to the other, typically via oral gavage (PO) or intravenous (IV) injection.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or from a surgically implanted cannula.

-

Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters from the plasma concentration-time data. This includes Cmax, Tmax, AUC, t½, and clearance (CL).

-

Statistical Comparison: Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups using appropriate statistical tests.

Visualizing Workflows and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing a deuterated drug candidate against its non-deuterated parent compound.

Logical Pathway to Improved Therapeutics

This diagram outlines the logical progression from the fundamental chemical principle of deuteration to the desired clinical outcomes.

Conclusion

The strategic incorporation of deuterium into drug molecules is a validated and powerful tool for optimizing pharmacokinetic properties. By leveraging the kinetic isotope effect to slow metabolism at specific sites, drug developers can create new chemical entities with enhanced stability, longer half-lives, and improved clinical profiles. The success of deutetrabenazine has paved the way for a new generation of deuterated therapeutics. A thorough understanding of the underlying mechanisms, coupled with rigorous in vitro and in vivo experimental evaluation, is essential for successfully harnessing the deuterium effect to develop safer and more effective medicines.

References

- 1. Pharmacokinetic study protocol [bio-protocol.org]

- 2. unmc.edu [unmc.edu]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. bioscientia.de [bioscientia.de]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

Technical Guide to Material Safety Data Sheet (MSDS) Handling of Sulfameter-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for Sulfameter-d4, a deuterated analog of the sulfonamide antibiotic, Sulfameter. The information is compiled and presented to meet the needs of laboratory and research professionals.

Chemical and Physical Properties

This compound is a stable, isotope-labeled form of Sulfameter. Its physical and chemical properties are crucial for safe handling and storage.

| Property | Value | Source |

| CAS Number | 1189483-96-2 | |

| Molecular Formula | C₁₁H₈D₄N₄O₃S | |

| Molecular Weight | 284.33 g/mol | |

| Appearance | Yellow Solid | [1] |

| Melting Point | 205-207°C | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [1] |

| Storage Temperature | Refrigerator (2-8°C) | [1][2] |

Hazard Identification and Classification

This compound, like its parent compound and other sulfonamides, presents several hazards that require careful management in a laboratory setting.

| Hazard Classification | Statement |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation.[3][4] |

| Sensitization | May cause an allergic skin reaction. |

Experimental Protocols for Safe Handling

Adherence to strict protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) Workflow.

General Handling and Hygiene

Follow these procedures to prevent contamination and accidental exposure.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.

-

Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[5]

-

Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[6] Contaminated work clothing should not be allowed out of the workplace.[6]

-

Ingestion: Do not taste or swallow.[6]

Storage Protocol

Proper storage is critical to maintain the integrity of this compound and prevent accidents.

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Location: Store in a refrigerator at 2-8°C.[2] Keep away from food, drink, and animal feed.[6]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, chlorine, and nitric acid.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

The following diagram outlines the initial steps to take in case of accidental exposure.

Caption: First-Aid Response to Exposure.

Accidental Release Measures

In case of a spill, follow these steps to contain and clean the material safely.

-

Personnel: Keep unnecessary personnel away from the spill area.[6]

-

Protection: Wear appropriate personal protective equipment (PPE), including a respirator, during clean-up.[6]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[6] Avoid release to the environment and do not flush into drains or surface water.[5][6]

-

Clean-up: Sweep up the spilled solid material and shovel it into suitable containers for disposal.[5] Avoid generating dust.[5] After the product has been recovered, flush the area with water.[6]

Toxicological and Ecological Information

While specific toxicological data for the deuterated form is limited, the information for the parent compound, Sulfameter, and other sulfonamides provides guidance.

-

Mechanism of Action: Sulfonamides like Sulfameter act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is necessary for folic acid synthesis. Sulfameter is also a dihydrofolate reductase (DHFR) inhibitor.

-

Ecological Hazards: This substance may be harmful to aquatic life with long-lasting effects.[6] It should not be released into the environment.[6]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste materials should be disposed of by a licensed waste disposal company. Do not allow the product to enter drains.[3]

This guide is intended for informational purposes and should be used in conjunction with the official Material Safety Data Sheet provided by the supplier. Always prioritize safety and adhere to established laboratory best practices.

References

solubility profile of Sulfameter-d4 in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Sulfameter-d4 in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document focuses on providing established experimental protocols for determining solubility, which can be applied to this compound. This guide adheres to best practices in data presentation and experimental methodology.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water (pH 7.4) | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Acetonitrile | 25 | Thermodynamic | ||

| Acetone | 25 | Thermodynamic | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | ||

| Dichloromethane | 25 | Thermodynamic | ||

| Ethyl Acetate | 25 | Thermodynamic |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of a compound such as this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound should be prepared for accurate quantification.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Liquid handling robotics (optional, for high-throughput)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the DMSO stock solution in the microtiter plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to precipitate if its solubility is exceeded.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection:

-

Nephelometry: Measure the light scattering caused by the precipitated particles using a nephelometer. The solubility is determined as the concentration at which a significant increase in light scattering is observed.

-

Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining thermodynamic and kinetic solubility.

Caption: Thermodynamic Solubility Workflow

Caption: Kinetic Solubility Workflow

Methodological & Application

Application Notes and Protocols for the Use of Sulfameter-d4 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for achieving accurate and precise results. The SIL-IS closely mimics the analyte of interest in terms of chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variability arising from sample preparation, matrix effects, and instrument response fluctuations.

Sulfameter, a long-acting sulfonamide antibiotic, is frequently monitored in various biological matrices in both clinical and research settings. Sulfameter-d4, a deuterated analog of Sulfameter, serves as an ideal internal standard for its quantification. This document provides detailed application notes and protocols for the utilization of this compound in LC-MS/MS assays.

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known and constant amount of a compound, structurally similar to the analyte, to every sample, calibrator, and quality control sample. The response of the analyte is then normalized to the response of the internal standard. This ratio is used for quantification, effectively canceling out variations that affect both the analyte and the internal standard to a similar degree.

A logical workflow for the use of an internal standard in LC-MS/MS analysis is depicted below.

Experimental Protocols

This section outlines a general protocol for the analysis of Sulfameter in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a composite based on established methods for sulfonamide analysis and should be optimized for specific applications.

Materials and Reagents

-

Sulfameter (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic Acid (or other suitable mobile phase modifier)

-

Blank biological matrix (e.g., human plasma)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or other extraction supplies.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Sulfameter and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Sulfameter by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to create a calibration curve (typically 6-8 non-zero points) and at least three levels of QC samples (low, medium, and high).

Sample Preparation (Example using Solid Phase Extraction - SPE)

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of 0.1% formic acid in water and vortex to mix.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument and application.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay. The following transitions are recommended for Sulfameter and this compound.

Table 2: MRM Transitions for Sulfameter and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Sulfameter | 281.1 | 156.0 | 15 | Primary, for quantification |

| 281.1 | 126.0 | 25 | Secondary, for confirmation | |

| This compound | 285.1 | 160.0 | 15 | Assumed based on d4 labeling |

| 285.1 | 130.0 | 25 | Assumed based on d4 labeling |

Note: The MRM transitions for this compound are predicted based on the stable isotope labeling. The optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Data Presentation and Method Validation

A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables present hypothetical but realistic quantitative data from a method validation study for the analysis of Sulfameter using this compound as an internal standard.

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method should be assessed by analyzing a set of calibration standards over the desired concentration range. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Table 3: Calibration Curve and LLOQ Data

| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) | Precision (%CV) |

| 1 (LLOQ) | 0.98 | 98.0 | 8.5 |

| 2 | 2.05 | 102.5 | 6.2 |

| 10 | 9.85 | 98.5 | 4.1 |

| 50 | 51.2 | 102.4 | 3.5 |

| 100 | 99.1 | 99.1 | 2.8 |

| 250 | 248.5 | 99.4 | 2.1 |

| 500 | 505.0 | 101.0 | 1.9 |

| 1000 | 995.0 | 99.5 | 2.3 |

| Linear Range | 1 - 1000 ng/mL | ||

| Correlation (r²) | > 0.995 |

Accuracy and Precision

The accuracy and precision of the method are evaluated by analyzing QC samples at multiple concentration levels on different days.

Table 4: Inter-day Accuracy and Precision (n=5 runs)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 1.02 | 102.0 | 11.2 |

| Low | 3 | 2.95 | 98.3 | 7.8 |

| Medium | 200 | 203.4 | 101.7 | 5.1 |

| High | 800 | 792.8 | 99.1 | 4.5 |

Recovery and Matrix Effect

Extraction recovery assesses the efficiency of the sample preparation process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

Table 5: Recovery and Matrix Effect Data

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low | 88.5 | 90.1 | 98.2 |

| High | 91.2 | 92.5 | 99.5 |

Logical Relationships in Method Development

The process of developing and validating a quantitative LC-MS/MS method involves a series of interconnected steps, each influencing the outcome of the subsequent stages.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Sulfameter in various biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a high-quality LC-MS/MS assay. Adherence to these principles of internal standardization and thorough method validation will ensure the generation of accurate and reproducible data for pharmacokinetic, toxicokinetic, and other quantitative studies.

Application Note: Quantitative Analysis of Sulfonamide Residues in Animal-Derived Food Products Using Sulfameter-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of sulfonamide residues in animal-derived food products, such as chicken tissue and milk, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The method incorporates Sulfameter-d4 as an internal standard to ensure accuracy and precision. The protocol includes comprehensive instructions for sample preparation, instrumental analysis, and data processing. Method performance characteristics, including linearity, recovery, precision, and limits of detection and quantification, are presented in tabular format for easy reference.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals. The presence of sulfonamide residues in food products of animal origin is a significant concern for human health due to the potential for allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various food matrices. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of these residues to ensure food safety.

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis, as the use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of the analyte can compensate for variations in sample preparation and matrix effects during analysis. This compound, a deuterated analog of Sulfameter, serves as an excellent internal standard for the quantification of a broad range of sulfonamides. This application note details a robust UHPLC-MS/MS method employing this compound for the accurate quantification of sulfonamide residues.

Experimental Protocols

Protocol 1: Analysis of Sulfonamide Residues in Chicken Tissue using QuEChERS

This protocol is based on the widely used Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method.

1. Materials and Reagents

-

Sulfonamide analytical standards (e.g., Sulfadiazine, Sulfamethazine, Sulfamethoxazole, etc.)

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction salts and dispersive SPE tubes

2. Sample Preparation

-

Weigh 2 g of homogenized chicken muscle tissue into a 50 mL centrifuge tube.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the acetonitrile supernatant to a dispersive SPE tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Protocol 2: Analysis of Sulfonamide Residues in Milk by Liquid-Liquid Extraction and Solid-Phase Extraction

1. Materials and Reagents

-

Sulfonamide analytical standards

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Ethyl acetate (EtOAc), LC-MS grade

-

n-Hexane, LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Oasis HLB SPE cartridges

2. Sample Preparation

-

Pipette 5 mL of milk into a 50 mL centrifuge tube.

-

Spike the sample with the this compound internal standard solution.

-

Add 10 mL of a mixture of acetonitrile and ethyl acetate (1:1, v/v) and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and add 5 mL of n-hexane for defatting. Vortex and centrifuge.

-

Discard the upper hexane layer and evaporate the lower layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 5 mL of water containing 0.1% formic acid.

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the sulfonamides with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumental Parameters

UHPLC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometer:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

Note on MRM Transitions for this compound: The exact MRM transitions for this compound should be determined by infusing a standard solution of the deuterated compound into the mass spectrometer. The precursor ion will be [M+H]⁺, which is 4 Da higher than that of the non-labeled Sulfameter. The product ions are likely to be similar to those of the non-labeled compound, but their relative intensities may differ.

Quantitative Data

The following tables summarize the performance characteristics for the analysis of selected sulfonamides using a UHPLC-MS/MS method with internal standard calibration.

Table 1: UHPLC-MS/MS MRM Transitions for Selected Sulfonamides

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Sulfadiazine | 251.1 | 156.0 | 92.1 |

| Sulfamethazine | 279.1 | 186.1 | 124.1 |

| Sulfamethoxazole | 254.1 | 156.0 | 108.1 |

| Sulfadimethoxine | 311.1 | 156.0 | 108.1 |

| Sulfaquinoxaline | 301.1 | 156.0 | 108.1 |

| Sulfameter | 281.1 | 156.0 | 126.0 |

| This compound | 285.1 | User Determined | User Determined |

Table 2: Method Validation Data for Sulfonamide Analysis in Chicken Muscle [1]

| Sulfonamide | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (µg/kg) | LOQ (µg/kg) |

| Sulfadiazine | >0.99 | 85-105 | <15 | 0.5 | 1.5 |

| Sulfamethazine | >0.99 | 90-110 | <10 | 0.3 | 1.0 |

| Sulfamethoxazole | >0.99 | 88-108 | <12 | 0.4 | 1.2 |

Table 3: Method Validation Data for Sulfonamide Analysis in Milk

| Sulfonamide | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (ng/mL) | LOQ (ng/mL) |

| Sulfadiazine | >0.995 | 92-107 | <8 | 0.2 | 0.6 |

| Sulfamethazine | >0.995 | 95-112 | <7 | 0.1 | 0.3 |

| Sulfamethoxazole | >0.995 | 93-109 | <9 | 0.2 | 0.5 |

Visualizations

Caption: Experimental workflow for sulfonamide residue analysis.

Conclusion

The described UHPLC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of sulfonamide residues in animal-derived food products. The use of an isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample recovery. The detailed protocols for chicken tissue and milk can be adapted for other similar matrices. This application note serves as a valuable resource for laboratories involved in food safety monitoring and regulatory compliance.

References

Application Notes and Protocols for the Use of Sulfameter-d4 in Food Safety Testing

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Sulfameter in food matrices using Sulfameter-d4 as an internal standard for isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern analytical methods, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

The following protocol is a comprehensive guide for the determination of Sulfameter residues in food products of animal origin, such as milk and meat, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview and Principle

Sulfameter is a sulfonamide antibiotic used in veterinary medicine. Its residues in food products can pose health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1][2] Regulatory bodies in various countries have established maximum residue limits (MRLs) for sulfonamides in food.[1]

This protocol employs an isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method.[1] This technique is considered a high-performance method for its accuracy and repeatability.[1] A known amount of this compound, a deuterated analog of Sulfameter, is added to the sample at the beginning of the extraction process.[1] Since this compound is chemically identical to Sulfameter, it behaves similarly during sample preparation and analysis, but it is distinguishable by its mass-to-charge ratio in the mass spectrometer. This allows for precise quantification of the target analyte, as the ratio of the native analyte to the labeled standard is measured.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and analysis.

Materials and Reagents

-

Sulfameter analytical standard

-

This compound (CAS: 1189483-96-2)[3]

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ethylenediaminetetraacetic acid (EDTA)

-

n-Hexane, HPLC grade

-

Deionized water (18 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

0.22 µm syringe filters

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve appropriate amounts of Sulfameter and this compound in methanol to prepare individual stock solutions of 100 µg/mL. Store at -20°C.[4]

-

Intermediate Working Solutions (1 µg/mL): Prepare intermediate solutions of both Sulfameter and this compound by diluting the stock solutions with methanol.[4]

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Sulfameter working solution into a blank matrix extract. The concentration range should encompass the expected levels of contamination and the MRL. A typical range would be from 5 µg/kg to 150 µg/kg.[4]

Sample Preparation (Milk)

-

Sample Homogenization: Ensure the milk sample is well-mixed.

-

Spiking: Transfer 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube. Add a known amount of the this compound internal standard solution.[1]

-

Extraction:

-

Supernatant Collection: Carefully transfer 6 mL of the upper organic layer to a clean 15 mL centrifuge tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Liquid-Liquid Partitioning:

-

Final Extract: Collect the lower aqueous methanol layer for LC-MS/MS analysis.

Sample Preparation (Animal Tissue)

-

Sample Homogenization: Homogenize a representative portion of the tissue sample.

-

Weighing and Spiking: Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube. Spike with the this compound internal standard.

-

Extraction:

-

Add 10 mL of acetonitrile and 1 mL of 0.1 M EDTA solution.

-

Shake for 20 minutes and then centrifuge at approximately 3000 x g for 15 minutes.

-

-

Defatting:

-

Collect the supernatant and add 3 mL of n-hexane.

-

Vortex for 30 seconds and centrifuge to separate the layers. Discard the upper n-hexane layer.

-

-

Concentration: Evaporate the acetonitrile extract to a final volume of about 0.5 mL under a nitrogen stream at 40°C.

-

Reconstitution: Reconstitute the remaining extract with the mobile phase to a final volume of 1 mL.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30°C.[4]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both Sulfameter and this compound need to be determined by direct infusion of the standard solutions. For Sulfameter, two transitions are typically monitored for confirmation.

-

Data Presentation

The following table summarizes typical performance data for sulfonamide analysis using isotope dilution LC-MS/MS methods.

| Parameter | Typical Value | Reference |

| Recovery | 91% - 114% | [1] |

| Limit of Detection (LOD) | 1 - 5 µg/kg | - |

| Limit of Quantification (LOQ) | 5 - 10 µg/kg | - |

| Linearity (R²) | > 0.99 | - |

| Matrix Effect | < 20% (with IS correction) | [4] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the determination of Sulfameter in food using this compound.

Logical Relationship of Isotope Dilution

Caption: Principle of accurate quantification using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Sulfameter-d4 Sample Preparation in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Sulfameter-d4 from various biological matrices. The following methods are based on established techniques for the broader class of sulfonamides and are adaptable for the deuterated internal standard, this compound. These protocols are intended to serve as a starting point for method development and validation in bioanalytical studies.

Introduction

This compound, as a deuterated analog, is an ideal internal standard for the quantification of Sulfameter in biological samples using mass spectrometry-based assays. Accurate and reproducible quantification heavily relies on the efficiency and cleanliness of the sample preparation process. The choice of extraction technique depends on the specific biological matrix, the required limit of quantification, and the available instrumentation. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics for the described sample preparation techniques based on literature for sulfonamides. These values should be considered as representative and will require optimization and validation for this compound in your specific matrix.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | 80-95% | 85-105% | >90%[1] |

| Matrix Effect | High | Moderate to Low | Low |

| Throughput | High | Moderate | Moderate to High (with automation) |

| Cost per Sample | Low | Low to Moderate | High |

| Simplicity | High[2] | Moderate | Moderate |

| Selectivity | Low | Moderate | High |

| Solvent Usage | Moderate | High | Low to Moderate |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[3] Acetonitrile is a common precipitating agent.

Protocol for Protein Precipitation:

-

To 100 µL of the biological sample (e.g., plasma, serum) in a microcentrifuge tube, add the internal standard solution containing this compound.

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.

Protocol for Liquid-Liquid Extraction:

-

To 200 µL of the biological sample (e.g., plasma, urine) in a glass tube, add the internal standard solution containing this compound.

-

Add 50 µL of a buffering agent if pH adjustment is needed to ensure the analyte is in a neutral form.

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Cap the tube and vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects.[4] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte.

Protocol for Solid-Phase Extraction (using a mixed-mode cation exchange cartridge):

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).

-

Loading: To 500 µL of the biological sample, add the internal standard solution containing this compound. Acidify the sample with 50 µL of formic acid and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

-

Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Conclusion

The selection of an appropriate sample preparation technique for this compound in biological matrices is critical for developing a robust and reliable bioanalytical method. Protein precipitation offers a simple and high-throughput approach, while liquid-liquid extraction provides a cleaner sample with moderate effort. Solid-phase extraction yields the cleanest extracts and highest selectivity, which can be crucial for achieving low detection limits and minimizing matrix effects. The protocols provided herein should be used as a starting point and optimized for the specific requirements of your assay. Method validation should be performed according to regulatory guidelines to ensure the accuracy, precision, and reliability of the analytical data.

References

- 1. Fully automated determination of sulfamethazine in ovine plasma using solid-phase extraction on disposable cartridges and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Sulfameter-d4 for Clinical Therapeutic Drug Monitoring (TDM)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Sulfameter-d4 in the clinical therapeutic drug monitoring (TDM) of sulfameter. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for quantifying sulfameter in biological matrices.

Introduction

Sulfameter is a long-acting sulfonamide antibiotic used in the treatment of various bacterial infections. Therapeutic drug monitoring (TDM) of sulfameter is crucial to ensure its efficacy and safety, as concentrations outside the therapeutic window can lead to treatment failure or adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.[1] this compound, being chemically identical to sulfameter but with a different mass, co-elutes with the analyte and experiences similar ionization efficiency, leading to highly accurate and precise quantification.

I. Quantitative Data Summary

The following tables summarize typical parameters for a validated LC-MS/MS method for the quantification of sulfameter in human plasma using this compound as an internal standard. Please note that these values are illustrative and should be optimized in your laboratory.

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |